molecular formula C22H22N4O4 B15102924 methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Cat. No.: B15102924
M. Wt: 406.4 g/mol
InChI Key: MHPBQVUKTLZWFT-UHFFFAOYSA-N
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Description

Methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound that features a unique structure combining an imidazo[4,5-c]pyridine core with a methoxyphenyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize costs. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific signaling pathways involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is unique due to its combination of an imidazo[4,5-c]pyridine core with a methoxyphenyl group and a benzoate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

Methyl 2-(4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a synthetic compound belonging to the class of imidazopyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to summarize the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 348.42 g/mol
  • LogP : 1.3 (indicating moderate lipophilicity)

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Cell LineIC50_{50} (µM)Reference
MCF-722.54
A5495.08
HCT1160.63 - 1.32

The compound's mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

2. Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies have indicated that it can reduce inflammation markers in cellular models.

3. Cholinesterase Inhibition

Another area of interest is the compound's potential as a cholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity : A study evaluated the compound against multiple cancer cell lines including MCF-7 and A549. The results indicated that it significantly inhibited cell growth with IC50_{50} values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties where the compound was tested in models of acute inflammation. The results showed a marked reduction in pro-inflammatory cytokines .

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 2-[[4-(3-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H22N4O4/c1-29-15-7-5-6-14(12-15)20-19-18(23-13-24-19)10-11-26(20)22(28)25-17-9-4-3-8-16(17)21(27)30-2/h3-9,12-13,20H,10-11H2,1-2H3,(H,23,24)(H,25,28)

InChI Key

MHPBQVUKTLZWFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CCN2C(=O)NC4=CC=CC=C4C(=O)OC)NC=N3

Origin of Product

United States

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